v-Triazolo[4,5-d]pyrimidine, 5-methylamino- (6CI)
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Overview
Description
v-Triazolo[4,5-d]pyrimidine, 5-methylamino- (6CI) is a heterocyclic compound with the molecular formula C5H6N6. This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of v-Triazolo[4,5-d]pyrimidine, 5-methylamino- (6CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,3-triazole with formamide, followed by methylation using methyl iodide . The reaction conditions often require controlled temperatures and the presence of a base such as potassium carbonate to facilitate the cyclization and methylation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
v-Triazolo[4,5-d]pyrimidine, 5-methylamino- (6CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often require a base and are conducted at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazolopyrimidine derivatives .
Scientific Research Applications
v-Triazolo[4,5-d]pyrimidine, 5-methylamino- (6CI) has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of v-Triazolo[4,5-d]pyrimidine, 5-methylamino- (6CI) involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interfere with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Thiazolo[4,5-d]pyrimidine: Known for its antimicrobial and antiviral properties
Uniqueness
v-Triazolo[4,5-d]pyrimidine, 5-methylamino- (6CI) is unique due to its specific substitution pattern and the presence of the methylamino group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
117890-88-7 |
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Molecular Formula |
C5H6N6 |
Molecular Weight |
150.145 |
IUPAC Name |
N-methyl-2H-triazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C5H6N6/c1-6-5-7-2-3-4(8-5)10-11-9-3/h2H,1H3,(H2,6,7,8,9,10,11) |
InChI Key |
KQPXLKIMIHVBFI-UHFFFAOYSA-N |
SMILES |
CNC1=NC2=NNN=C2C=N1 |
Synonyms |
v-Triazolo[4,5-d]pyrimidine, 5-methylamino- (6CI) |
Origin of Product |
United States |
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